(+)-Lariciresinol

Description

Structure

3D Structure

Properties

IUPAC Name |

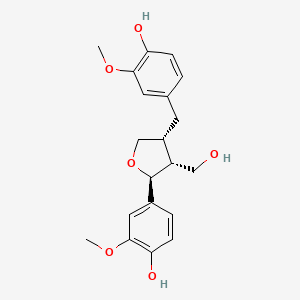

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-AUSJPIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318362 | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27003-73-2 | |

| Record name | (+)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lariciresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27003-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to (+)-Lariciresinol's Natural Abundance and Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural sources, distribution, and analytical methodologies for the lignan (B3055560) (+)-Lariciresinol. A compound of increasing interest for its potential pharmacological activities, understanding its prevalence in the plant kingdom is crucial for further research and development. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to support scientific endeavors in this field.

Natural Sources and Distribution of this compound

This compound is a naturally occurring lignan found across a diverse range of plant species. It is biosynthesized in plants from pinoresinol (B1678388) through the action of pinoresinol-lariciresinol reductases (PLRs). Its distribution is widespread, with notable concentrations in oilseeds, whole grains, vegetables, and fruits.

Quantitative Data on this compound Content in Various Plant-Based Foods

The concentration of this compound varies significantly among different plant sources and even between cultivars of the same species. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its abundance in various foods.

Table 1: this compound Content in Seeds and Grains

| Food Source | Plant Part | Concentration (µ g/100g ) |

| Sesame Seeds | Seed | 9470[1] |

| Flaxseed | Seed | 3.04[2] |

| Wheat Bread, whole grain | Grain | 70[3] |

| Wheat Bread, 100% whole wheat | Grain | 5.1[3][4] |

Table 2: this compound Content in Vegetables

| Food Source | Plant Part | Concentration (µ g/100g ) |

| Brassica Vegetables (range) | 185 - 2321[5] | |

| Red Cabbage | 180 |

Table 3: this compound Content in Fruits

| Food Source | Plant Part | Concentration (µ g/100g ) |

| Raisins (white) | Fruit | 153[1] |

| Raisins (blue) | Fruit | 118[1] |

Experimental Protocols

Accurate quantification of this compound from complex plant matrices is essential for research and quality control. The following sections detail a comprehensive workflow, from extraction to analysis, based on established methodologies.

Experimental Workflow for Lignan Analysis

The general workflow for the analysis of this compound and other lignans (B1203133) from plant sources involves several key steps, from sample preparation to final quantification.

Detailed Methodology: Ultrasonic-Assisted Extraction (UAE) and LC-MS/MS Quantification of this compound from Sesame Seeds

This protocol provides a step-by-step guide for the extraction and quantification of this compound from sesame seeds, a particularly rich source.

1. Sample Preparation:

-

Grind whole sesame seeds into a fine powder using a laboratory mill.

-

For high-moisture samples, freeze-drying prior to grinding is recommended to improve grinding efficiency and prevent degradation.

2. Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 0.1 g of the powdered sesame seed sample into a centrifuge tube.

-

Add 10 mL of 75% methanol (B129727) in water (v/v) as the extraction solvent.

-

Place the tube in an ultrasonic water bath.

-

Sonicate for 65 minutes at a controlled temperature of 50°C and an ultrasonic power of 410 W.

-

After sonication, centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Pool the supernatants.

3. (Optional) Hydrolysis for Glycosides:

-

If the analysis requires the quantification of total this compound, including its glycosidic forms, a hydrolysis step is necessary.

-

Alkaline Hydrolysis: Add 0.3 M NaOH to the pooled extract and incubate at 60°C for 1 hour. Neutralize with acetic acid.

-

Enzymatic Hydrolysis: Adjust the pH of the extract to 5.0 using an acetate (B1210297) buffer and add β-glucuronidase/sulfatase from Helix pomatia. Incubate overnight at 37°C.

-

4. Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the (hydrolyzed and neutralized) extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the lignan fraction with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and any internal standards used.

-

6. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways Involving this compound

This compound has been reported to modulate several key signaling pathways implicated in various cellular processes, including apoptosis and inflammation. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. This compound has been suggested to influence this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound's anti-inflammatory properties may be mediated through its interaction with this pathway.

Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic members of this family.

References

- 1. researchgate.net [researchgate.net]

- 2. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the phenylpropanoid family, its intricate chemical structure and physicochemical properties are intrinsically linked to its therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis and evaluation of its biological effects, and visualizations of its known signaling pathway interactions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

Chemical and Physical Properties

This compound is a tetrahydrofuran (B95107) lignan characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a tetrahydrofuran ring.[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Chemical Properties

The chemical properties of this compound are summarized in the table below, providing essential information for its identification, handling, and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | [1] |

| Molecular Formula | C₂₀H₂₄O₆ | [1] |

| Molecular Weight | 360.4 g/mol | [1] |

| CAS Number | 27003-73-2 | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O | [1] |

| InChI Key | MHXCIKYXNYCMHY-AUSJPIAWSA-N | [1] |

Physical Properties

The physical properties of this compound are crucial for its formulation and delivery in potential therapeutic applications. These properties are detailed in the table below.

| Property | Value | Source(s) |

| Melting Point | 165-167 °C | |

| Optical Rotation | Specific value not readily available in cited literature. As the dextrorotatory (+) enantiomer, it rotates plane-polarized light to the right. | |

| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Practically insoluble in water. | |

| Appearance | Powder |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

Biosynthesis of Lariciresinol

The biosynthesis of lariciresinol is a multi-step enzymatic process within plants, starting from the general phenylpropanoid pathway. Coniferyl alcohol undergoes oxidative coupling to form pinoresinol, which is then sequentially reduced to lariciresinol.

Inhibition of α-Glucosidase

This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests its potential as an anti-diabetic agent by delaying glucose absorption. The IC₅₀ value for this inhibition has been reported to be 6.97 µM.

Insulin (B600854) Signaling Pathway

Studies have demonstrated that this compound activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in C2C12 myotubes. This enhances glucose uptake into cells, further supporting its anti-diabetic potential.

TGF-β and NF-κB Signaling Pathways

This compound is also reported to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to inflammatory processes, and their modulation by this compound underscores its potential anti-inflammatory properties.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biological activities of this compound.

General Experimental Workflow for Quantification

A general workflow for the quantification of this compound in a sample, such as a plant extract, typically involves extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).

α-Glucosidase Inhibition Assay

This protocol details the in vitro assay to determine the α-glucosidase inhibitory activity of this compound.

-

Reagents and Materials:

-

This compound

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Potassium phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of potassium phosphate buffer (100 mM, pH 6.8).

-

Add 10 µL of various concentrations of this compound solution.

-

Add 20 µL of α-glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

-

Glucose Uptake and GLUT4 Translocation Assay in C2C12 Myotubes

This protocol describes the methodology to assess the effect of this compound on glucose uptake and GLUT4 translocation in a skeletal muscle cell line.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Glucose Uptake Assay:

-

Seed differentiated C2C12 myotubes in a 24-well plate.

-

Serum-starve the cells for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 N NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

GLUT4 Translocation Assay (by Western Blot):

-

Treat differentiated C2C12 myotubes with this compound as described above.

-

Fractionate the cell lysates to separate the plasma membrane and cytosolic fractions.

-

Perform SDS-PAGE on the protein from each fraction.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against GLUT4.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensity to determine the relative amount of GLUT4 in the plasma membrane fraction.

-

Conclusion

This compound is a phytochemical with well-defined chemical and physical properties and a growing body of evidence supporting its potential as a therapeutic agent, particularly in the context of metabolic and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed experimental protocols and pathway visualizations serve as a practical resource to facilitate further investigation into the mechanisms of action and potential applications of this compound. Future research should focus on elucidating the precise molecular interactions within the TGF-β and NF-κB pathways and conducting in vivo studies to validate the promising in vitro findings.

References

The Journey of (+)-Lariciresinol: A Technical Guide to its Conversion into Bioactive Enterolignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a plant lignan (B3055560) found in a variety of foods including sesame seeds, grains, and vegetables, serves as a crucial dietary precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478).[1][2] These enterolignans, produced through the metabolic action of the gut microbiota, have garnered significant attention within the scientific community for their potential health benefits, including reduced risks of cardiovascular disease and hormone-dependent cancers.[3][4] Their biological activities are attributed to their estrogenic and anti-inflammatory properties.[5][6] This in-depth technical guide provides a comprehensive overview of the conversion of this compound to enterolignans, detailing the metabolic pathways, experimental protocols for its study, and the signaling cascades it influences.

The Metabolic Pathway: From Plant Lignan to Bioactive Metabolite

The transformation of this compound into enterodiol and enterolactone is a multi-step process orchestrated by the enzymatic machinery of the intestinal microflora.[7][8] This intricate pathway involves a series of reduction, demethylation, and dehydroxylation reactions. The key stages are outlined below.

The conversion begins with the reduction of (+)-pinoresinol to this compound, which is then further reduced to secoisolariciresinol (B192356).[8] Secoisolariciresinol is a central intermediate in the formation of enterolignans.[7] The gut microbiota, including species from the genera Ruminococcus, Bacteroides, Clostridium, Eubacterium, and Eggerthella, play a pivotal role in these transformations.[7][9][10] These bacteria catalyze sequential reactions including O-deglycosylation (for glycosylated precursors), O-demethylation, dehydroxylation, and dehydrogenation to yield enterodiol and subsequently enterolactone.[7][8]

Quantitative Data on Lignan Conversion and Pharmacokinetics

The efficiency of the conversion of plant lignans (B1203133) to enterolignans and the subsequent pharmacokinetic profiles of these metabolites are crucial for understanding their biological effects. The following tables summarize key quantitative data from various studies.

| Precursor Lignan | Food Source | Concentration (µ g/100g ) | Reference |

| This compound | Sesame seeds | 15,940 - 9,470 | [11] |

| Flaxseeds | 3,670 - 2,810 | [11] | |

| Rye | High levels | [1] | |

| Pinoresinol | Sesame seeds | High levels | [1] |

| Flaxseed | - | ||

| Brassica vegetables | 185 - 2,321 | [1] | |

| Secoisolariciresinol | Flaxseed | 301,129 | [1] |

| Matairesinol (B191791) | - | - | |

| Table 1: Concentration of Major Enterolignan Precursors in Various Food Sources. |

| Parameter | Enterodiol | Enterolactone | Reference |

| Tmax (hours) | 14.8 ± 5.1 | 19.7 ± 6.2 | [12][13] |

| Cmax (nmol/L) | 73 ± 40 | 56 ± 30 | [14] |

| t1/2 (hours) | 4.4 ± 1.3 | 12.6 ± 5.6 | [12][13] |

| AUC (nmol/L·h) | 966 ± 639 | 1762 ± 1117 | [12][13] |

| Mean Residence Time (hours) | 20.6 ± 5.9 | 35.8 ± 10.6 | [13] |

| Table 2: Pharmacokinetic Parameters of Enterodiol and Enterolactone in Humans following a single dose of secoisolariciresinol diglucoside (SDG). |

Experimental Protocols

The study of this compound metabolism and its conversion to enterolignans relies on a variety of experimental techniques. Detailed below are generalized protocols for key experimental procedures.

Protocol 1: In Vitro Fermentation of Lignans with Human Fecal Microbiota

This protocol is designed to simulate the colonic fermentation of lignans and assess their conversion to enterolignans.

Materials:

-

Fresh fecal samples from healthy human donors.

-

Anaerobic phosphate (B84403) buffer (e.g., K2HPO4, KH2PO4, sodium thioglycolate).

-

Lignan substrate (e.g., purified this compound or a lignan-rich plant extract).

-

Anaerobic culture tubes or vessels.

-

Stomacher or blender for homogenization.

-

Incubator at 37°C.

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples (e.g., 20% w/v) in anaerobic phosphate buffer inside an anaerobic chamber.[15]

-

Filter the fecal slurry to obtain the fecal microbiota supernatant.[15]

-

Dispense the fermentation medium (e.g., a basal nutrient medium) into anaerobic culture tubes.

-

Add the lignan substrate to the tubes at a desired concentration.

-

Inoculate the tubes with the fecal microbiota supernatant.

-

Incubate the tubes anaerobically at 37°C with gentle shaking for a specified time course (e.g., 0, 24, 48, 72, 96 hours).[16]

-

At each time point, stop the fermentation by placing the tubes on ice or by adding a quenching solvent.

-

Extract the lignans and their metabolites for analysis by HPLC or GC-MS.

Protocol 2: Extraction of Lignans from Plant Material

This protocol outlines a general procedure for extracting lignans from plant sources for subsequent analysis or use in in vitro studies.

Materials:

-

Dried and finely ground plant material.

-

Extraction solvent (e.g., 70-100% aqueous ethanol (B145695) or methanol).[17]

-

Ultrasonic bath or shaker.

-

Filtration apparatus (e.g., Whatman No. 1 filter paper).

-

Rotary evaporator.

Procedure:

-

Weigh a known amount of the powdered plant material.

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Perform the extraction using a chosen method (e.g., maceration, ultrasound-assisted extraction, or Soxhlet extraction) for a defined period and at a specific temperature.[17]

-

Filter the mixture to separate the solid residue from the liquid extract.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be used directly or further purified by column chromatography.[18]

Protocol 3: Analysis of Lignans and Enterolignans by HPLC-MS/MS

This protocol provides a general outline for the quantitative analysis of lignans and their metabolites in biological samples.

Materials:

-

Biological sample (e.g., serum, urine, or fermentation broth).

-

Internal standards (e.g., deuterated enterolactone).[19]

-

Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase).[15]

-

Solid-phase extraction (SPE) cartridges.

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Appropriate HPLC column (e.g., C18 reversed-phase).

-

Mobile phases (e.g., acetonitrile (B52724) and water with formic acid).

Procedure:

-

Thaw the biological sample and add the internal standard.

-

Perform enzymatic hydrolysis to deconjugate the glucuronidated and sulfated metabolites.[15]

-

Clean up and concentrate the sample using solid-phase extraction.[19]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify the lignans and enterolignans using multiple reaction monitoring (MRM) mode on the mass spectrometer.[19]

Signaling Pathways Modulated by Enterolignans

Enterolignans exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to estradiol (B170435) allows them to interact with estrogen receptors, leading to both estrogenic and anti-estrogenic activities.[6] Furthermore, enterolignans have been shown to possess anti-inflammatory properties through the inhibition of key inflammatory signaling cascades.

Estrogenic Signaling

Enterolignans, particularly enterolactone, can bind to estrogen receptors (ERα and ERβ) and modulate gene expression.[20] This interaction can trigger both genomic and non-genomic estrogen signaling pathways. The non-genomic pathway involves the rapid activation of kinase cascades, including the Erk1/2 and PI3K/Akt pathways, which can influence cell proliferation and survival.[6][21]

Anti-inflammatory Signaling

Enterolignans have demonstrated the ability to suppress inflammatory responses. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5][22] By preventing the degradation of the inhibitory protein IκB, enterolignans block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][22]

Conclusion

This compound stands as a significant dietary precursor to the bioactive enterolignans, enterodiol and enterolactone. The conversion process, mediated by the gut microbiota, is a complex series of enzymatic reactions that ultimately yield compounds with potent estrogenic and anti-inflammatory activities. Understanding the metabolic pathways, having robust experimental protocols for their investigation, and elucidating the downstream signaling cascades are paramount for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these natural compounds. Further research into the specific enzymes involved and the full spectrum of their biological activities will continue to unveil the importance of dietary lignans in human health and disease prevention.

References

- 1. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterolignans: from natural origins to cardiometabolic significance, including chemistry, dietary sources, bioavailability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]

- 16. In vitro metabolism of flax lignans by ruminal and faecal microbiota of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Determination of plant and enterolignans in human serum by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. utupub.fi [utupub.fi]

- 21. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Biological Virtues of (+)-Lariciresinol: A Technical Guide for Scientific Professionals

An In-depth Review of the Pharmacological Activities, Experimental Protocols, and Molecular Pathways Associated with the Lignan (B3055560) (+)-Lariciresinol.

Introduction

This compound is a naturally occurring lignan found in a variety of plants. Lignans (B1203133) are a class of polyphenolic compounds known for a wide array of biological activities, making them a focal point for research into potential therapeutic agents.[1] Possessing a distinct furanofuran structure, this compound has demonstrated significant potential across several key areas of pharmacology, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antifungal activities. This guide provides a comprehensive technical overview of its biological functions, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to aid researchers and professionals in drug development.

Core Biological Activities of this compound

This compound exerts its effects through multiple mechanisms of action, including potent free-radical scavenging, modulation of critical inflammatory and metabolic signaling pathways, and induction of apoptosis in cancer cells.[2]

Antioxidant Activity

This compound exhibits robust antioxidant potential through direct and indirect mechanisms. It is a potent scavenger of various free radicals, including DPPH, ABTS, superoxide, and hydroxyl radicals, and demonstrates strong ferric and cupric reducing power.[1] Beyond direct scavenging, it enhances the cellular antioxidant defense system by upregulating the expression of key antioxidant enzymes.

A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to activate p38 Mitogen-Activated Protein Kinase (MAPK), which leads to the dissociation of Nrf2 from Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of phase II detoxifying and antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as those from lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[4]

This compound and its glycosides have been shown to attenuate this process.[4] The proposed mechanism involves the inhibition of the IKK complex, preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against several cancer cell lines, including those for breast (MCF-7, SKBr3) and liver (HepG2) cancer.[3] A key mechanism is the induction of the mitochondrial-mediated apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases and programmed cell death.[3]

Anti-Diabetic Activity

The anti-diabetic properties of this compound are twofold. Firstly, it acts as an inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.[3][5] By inhibiting this enzyme, it can slow down the absorption of glucose from the gut, helping to manage postprandial hyperglycemia. Secondly, it enhances insulin (B600854) signaling in skeletal muscle cells. It activates the PI3K/Akt pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby augmenting glucose uptake from the bloodstream.[5]

Antifungal and Antiviral Activities

This compound shows notable antifungal activity against pathogenic strains such as Candida albicans, Trichosporon beigelii, and Malassezia furfur.[3] Its mechanism involves the disruption of the fungal plasma membrane. Additionally, antiviral properties, particularly against influenza A virus, have been reported for lariciresinol-containing extracts.[4]

Quantitative Biological Data

The following tables summarize the key quantitative metrics reported for the biological activities of Lariciresinol.

Table 1: Anticancer and Anti-inflammatory Activity

| Activity | Cell Line / Model | Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 25.3 ± 2.1 | [6] |

| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ | 31.8 ± 3.5 | [6] |

| Cytotoxicity | SKBr3 (Breast Cancer) | IC₅₀ | 18.9 ± 1.7 | [6] |

| Anti-inflammatory | BV-2 (Microglia) | IC₅₀ | 51.8 |[3] |

Note: Cytotoxicity values are for (-)-Lariciresinol, a stereoisomer, and serve as a close reference.

Table 2: Anti-Diabetic and Antifungal Activity

| Activity | Target / Organism | Metric | Value | Reference |

|---|---|---|---|---|

| Anti-Diabetic | α-Glucosidase | IC₅₀ | 6.97 µM | [3][5] |

| Antifungal | Candida albicans | MIC | 25 µg/mL | [3] |

| Antifungal | Trichosporon beigelii | MIC | 12.5 µg/mL | [3] |

| Antifungal | Malassezia furfur | MIC | 25 µg/mL |[3] |

Table 3: Antioxidant Activity

| Assay | Metric | Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | Not Available | - |

| ABTS Radical Scavenging | IC₅₀ | Not Available | - |

Note: While specific IC₅₀ values for this compound were not found in the reviewed literature, its activity is consistently reported as potent.[1][2]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro assays used to evaluate the bioactivities of this compound.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells, which is proportional to the number of viable cells.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Replace the old medium with the treatment solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated using a dose-response curve.

-

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The reduction in absorbance is proportional to the antioxidant's activity.[7]

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to various concentrations of the sample solution.

-

Incubation: Mix and incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. A control sample (DPPH solution plus solvent) is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value is determined from a plot of inhibition percentage against sample concentration.[8]

-

ABTS Radical Scavenging Assay

This assay is another common method for assessing total antioxidant capacity.

-

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.[9]

-

Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the sample (at various concentrations) to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

-

Conclusion and Future Directions

This compound is a pharmacologically versatile lignan with well-documented antioxidant, anti-inflammatory, anticancer, and anti-diabetic activities. Its mechanisms of action involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, highlighting its potential as a multi-target therapeutic agent. While in vitro data is robust, further research is warranted, particularly in the area of neuroprotection, where lignans as a class show promise but specific data for this compound is still emerging. Future in vivo studies and preclinical trials are necessary to fully elucidate its therapeutic efficacy and safety profile, paving the way for its potential application in the management of chronic and degenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 5. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

Unveiling the Antifungal Potential of (+)-Lariciresinol Against Candida

A Technical Guide for Researchers and Drug Development Professionals

(+)-Lariciresinol, a naturally occurring lignan, has emerged as a promising candidate in the search for novel antifungal agents, particularly against opportunistic Candida species. This technical guide provides a comprehensive overview of the current understanding of its antifungal properties, mechanism of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. While extensive quantitative data from multiple studies remains to be consolidated, the available research indicates potent activity against clinically relevant Candida species.

Table 1: Summary of In Vitro Antifungal Activity of this compound Against Candida albicans

| Fungal Strain | Assay Type | Concentration (µg/mL) | Effect | Reference |

| Candida albicans | Broth Microdilution | Not Specified | Potent Antifungal Properties | [1][2] |

| Candida albicans | Fungicidal/Fungistatic | Not Specified | Fungicidal Activities | [1][2] |

Mechanism of Action: Disruption of Fungal Plasma Membrane

The primary mechanism by which this compound exerts its antifungal effect is through the disruption of the fungal plasma membrane.[1][2] This mode of action leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[1][2] Studies have indicated that this compound interacts with the lipid bilayer of the fungal membrane, a mechanism distinct from many currently available antifungal drugs that target ergosterol (B1671047) synthesis or cell wall components.[1][2] This unique target suggests a lower likelihood of cross-resistance with existing antifungal agents.[2] Importantly, this compound has been shown to lack hemolytic effects on human erythrocytes, indicating a selective action against fungal cells.[1][2]

Caption: Mechanism of action of this compound on the Candida cell membrane.

Detailed Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

-

Fungal Inoculum Preparation: Candida strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Controls: Positive (fungus only), negative (medium only), and solvent controls are included.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.

Membrane Permeability Assay: Propidium (B1200493) Iodide (PI) Staining

This assay utilizes the fluorescent dye propidium iodide to assess membrane damage. PI can only enter cells with compromised membranes.

Protocol:

-

Cell Treatment: Candida cells are incubated with varying concentrations of this compound for a specified time.

-

Staining: Propidium iodide is added to the cell suspension.

-

Analysis: The fluorescence of the cell suspension is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane permeabilization.[1][2]

Membrane Potential Assay: DiSC₃(5) Staining

The fluorescent probe 3,3'-diethylthiatricarbocyanine (B1240359) iodide (DiSC₃(5)) is used to monitor changes in membrane potential. Depolarization of the membrane leads to an increase in fluorescence.

Protocol:

-

Cell Loading: Candida cells are loaded with DiSC₃(5) in a low-potassium buffer.

-

Compound Addition: this compound is added to the cell suspension.

-

Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.[1][2]

Caption: Experimental workflow for assessing Candida membrane integrity.

Signaling Pathways

Current research has not yet elucidated the specific signaling pathways in Candida that may be directly or indirectly affected by this compound. The primary focus has been on its direct physical interaction with and disruption of the cell membrane. Future research should aim to investigate potential downstream effects on signaling cascades involved in cell wall integrity, stress response, and virulence to provide a more complete picture of its antifungal action.

Future Directions and Drug Development Potential

This compound presents a compelling starting point for the development of new antifungal therapies. Its potent, fungicidal activity, coupled with a mechanism of action that is distinct from many current drugs, suggests it could be effective against resistant Candida strains.[1][2] The lack of hemolytic activity is a positive indicator of its potential for selective toxicity.[1][2]

Further research is warranted in the following areas:

-

Broad-Spectrum Activity: Determination of MIC values against a wider range of clinically relevant Candida species, including non-albicans species.

-

Biofilm Inhibition: Quantitative assessment of its ability to inhibit Candida biofilm formation and eradicate pre-formed biofilms.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of candidiasis.[3][4]

-

Synergistic Studies: Investigation of potential synergistic effects when combined with existing antifungal agents.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize antifungal activity and pharmacokinetic properties.

References

- 1. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The in vivo anti-Candida albicans activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Anti-Candida Activity of Phenolic Extracts and Compounds: Future Perspectives Focusing on Effective Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-diabetic Mechanisms of (+)-Lariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-diabetic properties of (+)-Lariciresinol (LSR), a lignan (B3055560) found in various plants. The information presented herein is a synthesis of current research, focusing on the molecular mechanisms through which LSR exerts its effects on glucose metabolism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of diabetes research and drug development.

Quantitative Analysis of Anti-diabetic Effects

The anti-diabetic potential of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its efficacy.

Table 1: α-Glucosidase Inhibition by this compound [1][2][3]

| Compound | IC50 (µM) | Inhibition Type | Inhibitory Constant (Ki) (µM) |

| This compound | 6.97 ± 0.37 | Competitive | 0.046 |

| Acarbose (Control) | Not explicitly stated in the primary source | - | - |

Table 2: Effect of this compound on Insulin (B600854) Signaling in C2C12 Myotubes [3][4]

| Treatment (50 µM LSR) | Phosphorylation of IR | Phosphorylation of IRS-1 | Phosphorylation of PDK1 | Phosphorylation of Akt | Phosphorylation of GSK-3β | Phosphorylation of PKC ζ/λ |

| Basal | - | - | - | - | - | - |

| LSR alone | Increased | Increased | Increased | Increased | Increased | Increased |

| Insulin alone | Increased | Increased | Increased | Increased | Increased | Increased |

| LSR + Insulin | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased |

Table 3: Effect of this compound on Glucose Uptake and GLUT4 Translocation in C2C12 Myotubes [1][2][3]

| Treatment | Glucose Uptake | GLUT4 Translocation to Plasma Membrane |

| Basal | - | - |

| This compound (50 µM) | Increased | Increased |

| Insulin | Increased | Increased |

| This compound + Insulin | Further Increased | Further Increased |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to evaluate the anti-diabetic effects of this compound.

α-Glucosidase Inhibitory Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Principle: The inhibition of α-glucosidase activity is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).

-

Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the same buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

-

Add 50 µL of the different concentrations of this compound or the positive control to the respective wells. Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cell Culture and Differentiation of C2C12 Myotubes

C2C12 myoblasts are a commonly used cell line for studying skeletal muscle biology and glucose metabolism.

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: When the cells reach 80-90% confluency, induce differentiation by replacing the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Maintain the cells in the differentiation medium for 4-6 days, changing the medium every 48 hours, until multinucleated myotubes are formed.

Glucose Uptake Assay

This assay measures the uptake of glucose or a glucose analog into cells, providing a direct assessment of the effect of a compound on glucose transport.

Principle: 2-deoxy-D-[³H]glucose, a radiolabeled glucose analog, is used to quantify glucose uptake.

Protocol:

-

Seed differentiated C2C12 myotubes in 12-well plates.

-

Serum-starve the myotubes for 4 hours in DMEM.

-

Wash the cells twice with Krebs-Ringer phosphate-HEPES (KRPH) buffer.

-

Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle for the desired time (e.g., 4 hours for LSR, 30 minutes for insulin).

-

Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM of unlabeled 2-deoxy-D-glucose to each well and incubate for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

Western Blot Analysis of Insulin Signaling Proteins

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the insulin signaling pathway.

Protocol:

-

Treat differentiated C2C12 myotubes with this compound and/or insulin as described in the glucose uptake assay.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IR, IR, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general workflow of the in vitro experiments.

Caption: Experimental workflow for in vitro anti-diabetic studies.

Caption: this compound enhances insulin signaling pathway.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-diabetic properties. Its multifaceted mechanism of action includes the inhibition of α-glucosidase and the potentiation of the insulin signaling cascade in skeletal muscle cells, leading to increased glucose uptake.[1][2] These findings highlight this compound as a promising candidate for further investigation in the development of novel therapeutic agents for the management of type 2 diabetes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their future studies.

References

Unveiling the Antitumor Potential of (+)-Lariciresinol on Hepatocellular Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor activities of (+)-Lariciresinol, a lignan (B3055560) found in various medicinal plants, with a specific focus on its effects on the human hepatocellular carcinoma cell line, HepG2. This document synthesizes the current understanding of its mechanism of action, offering detailed experimental protocols and a framework for data presentation to aid in future research and development.

Core Findings: this compound's Impact on HepG2 Cells

This compound has been identified as a potent agent against HepG2 cells, primarily by inducing programmed cell death, known as apoptosis, and inhibiting cell proliferation.[1][2] The antitumor activity is dose-dependent and multifaceted, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism of this compound-induced cell death in HepG2 cells is through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][2] This is characterized by a series of molecular events:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a decrease in the mitochondrial membrane potential, a critical early event in the apoptotic cascade.[1]

-

Release of Cytochrome c: The compromised mitochondrial membrane allows for the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Modulation of the Bcl-2 Protein Family: The compound alters the balance of pro- and anti-apoptotic proteins. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a crucial determinant in the initiation of apoptosis.

-

Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. In HepG2 cells treated with this compound, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1]

Inhibition of Cell Proliferation and Cell Cycle Arrest

In addition to inducing apoptosis, this compound significantly suppresses the viability and proliferation of HepG2 cells in a dose-dependent manner.[1] This anti-proliferative effect is associated with the compound's ability to induce cell cycle arrest. Studies indicate that this compound causes an arrest in the S phase of the cell cycle, thereby preventing DNA synthesis and subsequent cell division.[2]

Involvement of the Ubiquitin-Proteasome Pathway

Proteomic analyses have suggested that the antitumor effects of this compound may also be linked to the ubiquitin-proteasome pathway.[2] This is evidenced by the downregulation of heat shock protein 27 and the upregulation of ubiquitin and ubiquitin-conjugating enzyme (UBC) expression in treated HepG2 cells.[2]

Data Presentation: A Framework for Quantitative Analysis

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | IC50 (µg/mL) |

| Control | 0 | 24 | 100 ± SD | - |

| This compound | X | 24 | Mean ± SD | IC50 ± SD |

| This compound | Y | 24 | Mean ± SD | |

| This compound | Z | 24 | Mean ± SD | |

| Control | 0 | 48 | 100 ± SD | - |

| This compound | X | 48 | Mean ± SD | IC50 ± SD |

| This compound | Y | 48 | Mean ± SD | |

| This compound | Z | 48 | Mean ± SD |

SD: Standard Deviation

Table 2: Apoptosis Induction in HepG2 Cells by this compound

| Treatment Group | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | X | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | Y | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | Z | Mean ± SD | Mean ± SD | Mean ± SD |

Data presented as a percentage of the total cell population.

Table 3: Cell Cycle Distribution of HepG2 Cells Treated with this compound

| Treatment Group | Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | X | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | Y | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound | Z | Mean ± SD | Mean ± SD | Mean ± SD |

Table 4: Relative Protein Expression in HepG2 Cells Following this compound Treatment

| Target Protein | Treatment Concentration (µg/mL) | Relative Expression (Fold Change vs. Control) |

| Bax | X | Mean ± SD |

| Y | Mean ± SD | |

| Bcl-2 | X | Mean ± SD |

| Y | Mean ± SD | |

| Cleaved Caspase-9 | X | Mean ± SD |

| Y | Mean ± SD | |

| Cleaved Caspase-3 | X | Mean ± SD |

| Y | Mean ± SD |

Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound on HepG2 cells.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxicity of this compound.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound.

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-9, caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on HepG2 cells.

Caption: Experimental workflow for investigating the antitumor activity of this compound on HepG2 cells.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound in HepG2 cells.

References

An In-depth Technical Guide on the Preliminary Studies of the Mechanism of Action of (+)-Lariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lariciresinol, a lignan (B3055560) found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary studies have revealed its potential as an antioxidant, anti-inflammatory, anticancer, and anti-diabetic agent. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its impact on key signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical signaling pathways. The primary mechanisms identified in preliminary studies include:

-

Antioxidant and Anti-inflammatory Effects: this compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1][2] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated Heme Oxygenase-1 (HO-1) signaling cascade.[1][2] Furthermore, it exhibits anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[3][4][5]

-

Anticancer Activity: The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7][8][9][10]

-

Anti-diabetic Properties: this compound has been shown to possess anti-diabetic activity through the inhibition of α-glucosidase and the enhancement of insulin (B600854) signaling.[11][12] Its action on the insulin signaling pathway promotes glucose uptake by cells.[11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Enzyme Inhibition and Antiviral Activity

| Parameter | Value | Target/Virus | Source |

| IC₅₀ | 6.97 ± 0.37 µM | α-glucosidase | [11][12] |

| Kᵢ | 0.046 µM | α-glucosidase (competitive inhibitor) | [11][12] |

| EC₅₀ | 42.62 µM | Hepatitis B Virus (HBV) | [3] |

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Antioxidant Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Upon cellular stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.

References

- 1. scispace.com [scispace.com]

- 2. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by this compound, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overactivation of the TGF-β pathway confers a mesenchymal-like phenotype and CXCR4-dependent migratory properties to liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - Bcl-2 Western blot. - figshare - Figshare [figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Sentinel Molecule: An In-depth Technical Guide to the Role of (+)-Lariciresinol in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract